D-Alanyl-O-(4-chlorobenzoyl)-L-serine is a synthetic compound characterized by its unique structure, which combines elements of amino acids and aromatic compounds. Its molecular formula is , with an average mass of approximately 314.72 g/mol . The compound features a D-alanine moiety linked to an O-(4-chlorobenzoyl) group and an L-serine residue, which contributes to its potential biological activities.
D-Alanyl-O-(4-chlorobenzoyl)-L-serine exhibits various biological activities, primarily attributed to its structural components:
The synthesis of D-Alanyl-O-(4-chlorobenzoyl)-L-serine typically involves:
D-Alanyl-O-(4-chlorobenzoyl)-L-serine has potential applications in various fields:
Interaction studies involving D-Alanyl-O-(4-chlorobenzoyl)-L-serine focus on its binding affinity with biological receptors and enzymes. Research indicates that:
D-Alanyl-O-(4-chlorobenzoyl)-L-serine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Alanyloxycarbonyl-L-serine | Similar amino acid backbone | L-isomer configuration |
| D-Alanyloxycarbonyl-L-serine | Contains an alkoxycarbonyl group | Different functional groups |
| O-(4-Chlorobenzoyl)-L-serine | L-serine with a chlorobenzoate moiety | L-isomer; lacks D-alanine component |
| N-acetyl-D-alanine | Acetylated D-alanine | Simpler structure; lacks serine component |
D-Alanyl-O-(4-chlorobenzoyl)-L-serine's unique combination of D-alanine and L-serine within a chlorinated aromatic framework distinguishes it from other related compounds, suggesting specific biological interactions and applications not found in simpler derivatives.
This detailed examination underscores the significance of D-Alanyl-O-(4-chlorobenzoyl)-L-serine in both synthetic chemistry and potential therapeutic applications. Further research into its properties and interactions will enhance our understanding of its capabilities in medicinal chemistry.
Nuclear magnetic resonance spectroscopy provides definitive structural information for D-Alanyl-O-(4-chlorobenzoyl)-L-serine through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct resonance patterns that serve as molecular fingerprints for this dipeptide derivative [2] [3].
The α-proton region exhibits critical diagnostic signals between 4.5-4.8 parts per million, corresponding to the stereogenic centers of both alanine and serine residues [2] [4]. These signals appear as complex multipets due to vicinal coupling with adjacent protons and exhibit characteristic chemical shift differences based on the electronic environment of each amino acid residue [3] [5].
Aromatic proton signals from the 4-chlorophenyl ring system appear as characteristic patterns between 7.2-8.0 parts per million [6] [7]. The para-disubstituted benzene ring generates a symmetrical AA'BB' system, typically observed as two apparent doublets with coupling constants of approximately 8.5 Hz [6]. The electron-withdrawing chlorine substituent causes a downfield shift of the ortho protons relative to the meta protons [7].
The serine β-methylene protons appear as a complex multiplet between 4.2-4.6 parts per million, reflecting the influence of the esterified hydroxyl group [8] [4]. These protons exhibit geminal coupling and additional coupling to the α-proton, creating a characteristic splitting pattern that confirms the presence of the protected serine residue [2] [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the benzoyl carbonyl carbon resonating between 165-170 parts per million [6] [10]. This chemical shift region is characteristic of aromatic ester carbonyls and distinguishes the benzoyl protecting group from other carbonyl functionalities within the molecule [5] [11].
Electrospray ionization mass spectrometry enables detailed fragmentation analysis of D-Alanyl-O-(4-chlorobenzoyl)-L-serine under collision-induced dissociation conditions. The molecular ion peak appears at mass-to-charge ratio 315.7 corresponding to the protonated molecular ion [M+H]⁺, providing confirmation of the expected molecular formula [12] [13].
The base peak at mass-to-charge ratio 139.0 corresponds to the 4-chlorobenzoyl cation [C₇H₄ClO]⁺, formed through alpha-cleavage adjacent to the carbonyl group [12] [13] [14]. This fragmentation pathway represents the most thermodynamically favorable process, resulting in formation of a resonance-stabilized acylium ion that retains the aromatic chlorine substituent [15] [13].
Sequential fragmentation produces a significant ion at mass-to-charge ratio 226.7, corresponding to loss of the alanine residue (89 atomic mass units) from the molecular ion [12] [16]. This fragmentation pattern indicates preferential cleavage of the peptide bond, consistent with established amino acid fragmentation mechanisms [17] [18].
Additional fragmentation generates characteristic amino acid-derived ions, including the alanine fragment at mass-to-charge ratio 89.0 [C₃H₇NO₂+H]⁺ [12] [18]. These fragmentation patterns provide definitive evidence for the dipeptide structure and enable distinction from other isomeric arrangements [19] [16].
The presence of chlorine isotope patterns in the mass spectrum provides additional structural confirmation, with characteristic mass differences of 2 atomic mass units between peaks containing ³⁵Cl and ³⁷Cl isotopes [15] [14]. The isotope ratio of approximately 3:1 confirms the presence of a single chlorine atom within the molecular structure [20] [14].
Infrared spectroscopy provides definitive identification of functional groups within D-Alanyl-O-(4-chlorobenzoyl)-L-serine through characteristic vibrational frequencies. The ester carbonyl stretch appears as an intense absorption between 1735-1750 cm⁻¹, consistent with aromatic ester functionalities [21] [22]. This frequency range reflects the electron-withdrawing influence of the aromatic ring system, which increases the carbonyl stretching frequency relative to aliphatic esters [23] [24].
The peptide bond carbonyl exhibits a distinct absorption between 1650-1680 cm⁻¹, characteristic of secondary amide functionalities [10] [25]. This lower frequency compared to the ester carbonyl results from resonance delocalization within the amide system and enables clear distinction between the two carbonyl environments [23] [24].
Aromatic carbon-carbon stretching vibrations appear between 1590-1610 cm⁻¹, providing confirmation of the 4-chlorophenyl ring system [10] [26]. These skeletal vibrations are enhanced by the presence of the electron-withdrawing chlorine substituent, which increases the bond order and vibrational frequency of the aromatic framework [27] [25].
The ester carbon-oxygen stretching vibration manifests as intense absorptions between 1200-1300 cm⁻¹ [21] [22]. This region typically exhibits multiple bands due to coupling between carbon-oxygen stretching and other vibrational modes within the ester linkage [22]. The specific frequency depends on the conformational arrangement and electronic environment of the ester group [25].
Additional characteristic absorptions include nitrogen-hydrogen stretching vibrations between 3200-3400 cm⁻¹ from the amino acid residues and carbon-hydrogen stretching vibrations between 2800-3100 cm⁻¹ from aliphatic and aromatic hydrogen atoms [28] [29]. These absorptions provide supporting evidence for the complete molecular structure and confirm the presence of all expected functional groups [24].
X-ray photoelectron spectroscopy enables detailed analysis of the electronic environment surrounding the chlorine atom in the 4-chlorobenzoyl substituent. The chlorine 2p₃/₂ binding energy appears between 200.5-201.5 electron volts, characteristic of aromatic chlorine substituents [30] [31] [32].
This binding energy range reflects the electronic environment of chlorine bonded to an aromatic carbon atom with additional conjugation to the electron-withdrawing carbonyl group [33] [34]. The binding energy is significantly higher than ionic chloride species (approximately 198 electron volts) but lower than highly oxidized chlorine compounds [30] [35].
The chlorine 2p doublet exhibits a spin-orbit coupling separation of 1.60 electron volts between the 2p₃/₂ and 2p₁/₂ components [30] [31]. This separation remains constant regardless of the chemical environment and provides confirmation of the chlorine oxidation state and bonding characteristics [34] [36].
Carbon 1s binding energies provide complementary information about the aromatic framework, with aromatic carbon atoms appearing between 284.8-285.5 electron volts [37] [38]. The electron-withdrawing influence of the chlorine substituent causes subtle shifts in the carbon binding energies, reflecting the electronic redistribution within the aromatic system [33] [39].
Oxygen 1s binding energies for the ester carbonyl oxygen appear between 531.5-532.5 electron volts [40] [38]. This chemical shift reflects the electron-deficient nature of the carbonyl oxygen and provides distinction from other oxygen environments within the molecule [41] [39]. The binding energy confirms the ester functionality and enables quantitative analysis of the oxygen chemical states [37] [40].